N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C12H9FN2O4S |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
N-(4-fluoro-2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9FN2O4S/c13-9-6-7-11(12(8-9)15(16)17)14-20(18,19)10-4-2-1-3-5-10/h1-8,14H |
InChI Key |
WWBPODJRHUPGBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of 4-Fluoro-2-nitroaniline with Benzenesulfonyl Chloride
This is the most straightforward and commonly employed method:
-
- 4-Fluoro-2-nitroaniline as the amine source.
- Benzenesulfonyl chloride as the sulfonylating agent.
- Pyridine or another suitable base to neutralize HCl formed.
- Solvent: Dichloromethane (DCM) or similar inert solvent.
- Temperature: Typically low temperature (0–5 °C) during addition, then room temperature for reaction completion.
-
- Dissolve 4-fluoro-2-nitroaniline and excess pyridine in DCM.
- Add benzenesulfonyl chloride dropwise with stirring at 0–5 °C.
- Stir the reaction mixture for 1 hour at low temperature, then allow to warm to room temperature.
- Quench the reaction with water, separate the organic layer.
- Wash with dilute acid to remove pyridine, then dry and evaporate solvent.
- Purify the crude product by recrystallization from a hexane-dichloromethane mixture.
-
- Yields typically range from 60% to 75%.
- Melting points around 423 K (150 °C) indicate purity.
Metal-Promoted Tandem Nitration and Halogenation of N-Phenylbenzenesulfonamide
An alternative, more innovative approach involves direct functionalization of N-phenylbenzenesulfonamide:
-
- N-phenylbenzenesulfonamide as starting material.
- Metal nitrates such as Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, and ammonium nitrate (NH4NO3) as nitrating agents.
- Halogen source for fluorination (less common, but analogous halogenations with bromine or chlorine are reported).
-
- Treat N-phenylbenzenesulfonamide with metal nitrate salts under controlled conditions to achieve selective nitration at the 2-position.
- Follow with halogenation to introduce the fluoro substituent at the 4-position.
- The process is chemoselective and compatible with various functional groups.
-
- Avoids the need for pre-functionalized anilines.
- Uses inexpensive and relatively insensitive reagents.
- Provides a direct route to 4-halo-2-nitroaniline derivatives, which are key intermediates.
-
- Fluorination via this method is less common; bromination and chlorination are more established.
- Requires careful control of reaction conditions to avoid over-nitration or side reactions.
Palladium-Catalyzed Cross-Coupling for N-Aryl Sulfonamide Formation
A more modern synthetic approach involves palladium-catalyzed coupling:
-
- Aryl halide (e.g., 1-bromo-2-nitro-4-fluorobenzene).
- Benzenesulfonamide.
- Palladium diacetate as catalyst.
- Tetrabutylammonium acetate as base.
- Copper acetate as co-catalyst.
- Solvent: Polyethylene glycol (PEG-400).
- Temperature: Mild heating (35–50 °C).
-
- Mix aryl halide, benzenesulfonamide, Pd(OAc)2, Cu(OAc)2, and tetrabutylammonium acetate in PEG-400.
- Stir under air for 4 hours.
- Work up by extraction and purification via column chromatography.
-
- High yields reported (~90%).
- Green chemistry approach with mild conditions.
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct sulfonylation | 4-Fluoro-2-nitroaniline + benzenesulfonyl chloride | Pyridine, DCM | 0–5 °C addition, RT reaction | 60–75 | Simple, widely used |
| Metal-promoted nitration/halogenation | N-phenylbenzenesulfonamide | Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, NH4NO3 | Controlled temp, metal salts | Moderate | Novel, chemoselective, less common for fluorination |
| Pd-catalyzed cross-coupling | 1-Bromo-2-nitro-4-fluorobenzene + benzenesulfonamide | Pd(OAc)2, Cu(OAc)2, TBAA, PEG-400 | 35–50 °C, 4 h | ~90 | Green chemistry, mild conditions |
The direct sulfonylation method is the most practical and commonly used for preparing N-(4-fluoro-2-nitrophenyl)benzenesulfonamide, providing good yields and purity with straightforward purification.
Metal-promoted tandem nitration and halogenation offer a novel synthetic route that can be advantageous for synthesizing various halo-nitro sulfonamides, though fluorination via this method is less established compared to bromination or chlorination.
Palladium-catalyzed cross-coupling methods represent an advanced synthetic strategy that allows for mild reaction conditions and high yields, aligning with green chemistry principles. This method is adaptable for various substituted aryl sulfonamides, including fluoro-nitro derivatives.
Structural studies via single crystal X-ray diffraction confirm the successful synthesis and provide insight into molecular conformations and packing, which are influenced by the halogen substituent (fluorine in this case) and nitro group positions.
The preparation of this compound can be efficiently achieved by direct sulfonylation of 4-fluoro-2-nitroaniline with benzenesulfonyl chloride under mild conditions. Alternative methods such as metal-promoted tandem nitration/halogenation and palladium-catalyzed cross-coupling provide valuable synthetic routes with specific advantages in selectivity and green chemistry. The choice of method depends on available starting materials, desired scale, and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: The major product formed is N-(4-Amino-2-nitrophenyl)benzenesulfonamide.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
Medicinal Chemistry
N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide has been investigated for its potential therapeutic applications due to its ability to inhibit specific enzymes.
- Carbonic Anhydrase Inhibition : The compound acts as a carbonic anhydrase inhibitor, which is crucial in the treatment of conditions such as glaucoma and metabolic disorders. By binding to the active site of the enzyme, it prevents the conversion of carbon dioxide to bicarbonate, thus influencing physiological pH levels.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Biological Research
The compound's structure allows for diverse biological applications:
- Antioxidant Properties : Research indicates that this compound and its derivatives show significant antioxidant activity. They can scavenge free radicals, thereby reducing oxidative stress and potentially preventing cellular damage.
- Neurotropic Activity : Some derivatives have been evaluated for their neurotropic effects, showing promise in modulating central nervous system activity. For instance, certain compounds demonstrated antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.
Industrial Applications
In the chemical industry, this compound serves as a valuable intermediate in the synthesis of various compounds:
- Synthesis of Benzimidazoles and Quinoxalines : The compound can be utilized as a precursor for synthesizing more complex structures like benzimidazoles and quinoxaline derivatives, which are important in pharmaceuticals and agrochemicals .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as antimicrobial agents.
Case Study 2: Antioxidant Activity
In a controlled experiment assessing antioxidant properties, derivatives were subjected to DPPH radical scavenging assays. The findings revealed that some compounds effectively reduced DPPH radicals, highlighting their potential therapeutic applications in oxidative stress-related diseases.
Data Summary
Mechanism of Action
The mechanism of action of N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide involves its interaction with molecular targets through its functional groups. The fluorine atom and nitro group play crucial roles in its reactivity and biological activity. The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles . Additionally, the nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural analogs, focusing on substituent variations and their implications:
Key Observations:
- Nitro Group Position : The ortho-nitro substitution (as in the target compound) creates steric hindrance and electron-withdrawing effects, influencing reactivity in nucleophilic substitution reactions. In contrast, meta-nitro substitution (e.g., 3-nitro isomer) alters electronic distribution, affecting binding interactions in enzyme inhibition .
- Functional Group Modifications : The methoxy group in N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide improves solubility compared to halogenated analogs, making it more suitable for solution-phase reactions .
Physicochemical Properties
Electronic and Steric Effects:
- Fluorine vs. Chlorine/Bromine : The smaller size and higher electronegativity of fluorine reduce steric hindrance but increase the compound’s polarity compared to bulkier halogens like bromine .
- Nitro Group Orientation : X-ray crystallography of N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide reveals that the nitro group is slightly twisted out of the benzene ring plane (torsion angles: -16.7° to 160.9°), a feature likely shared with the target compound due to similar substitution patterns .
Solubility and Stability:
Biological Activity
N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide is a sulfonamide derivative notable for its diverse biological activities. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 310.31 g/mol. The presence of a sulfonamide group , fluorine atom , and nitro group on the aromatic ring significantly influences its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.31 g/mol |
| Functional Groups | Sulfonamide, Nitro, Fluorine |
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies indicate that compounds with similar sulfonamide structures often exhibit activity against various bacterial strains. The compound's mechanism may involve inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and replication.
- Case Study : In vitro assays have shown that derivatives of this compound can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported range from 1 to 8 µg/mL, indicating strong bacteriostatic effects at low concentrations .
2. Anticancer Activity
Research has also highlighted the anticancer potential of this compound. Several studies have evaluated its effects on various cancer cell lines, including HeLa (cervical), A549 (lung), and MDA-MB-231 (breast).
- Findings :
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 8.49 - 62.84 |
| A549 | 171.4 |
| MDA-MB-231 | 121.9 |
3. Enzyme Inhibition
This compound has been identified as an inhibitor of carbonic anhydrase isoenzymes, which are crucial for maintaining acid-base balance in physiological processes.
- Mechanism : By inhibiting these enzymes, the compound may have therapeutic applications in conditions such as glaucoma and epilepsy where modulation of carbonic anhydrase activity is beneficial .
Synthesis and Derivatives
The synthesis of this compound typically involves a metal-promoted tandem nitration and halogenation process, which allows for selective functionalization of the aromatic system . This method not only enhances yield but also allows for the generation of various derivatives with tailored biological activities.
Q & A
Basic: What are the standard synthetic routes for N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Sulfonylation : React benzenesulfonyl chloride with 4-fluoro-2-nitroaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Purification : Recrystallize the crude product using ethanol or dichloromethane/hexane mixtures to isolate the target compound.
Characterization : Confirm purity via TLC and NMR (¹H/¹³C) .
Microwave-assisted synthesis (e.g., 100–150 W, 80–120°C) can reduce reaction times compared to conventional heating, as demonstrated in analogous sulfonamide syntheses .
Basic: What spectroscopic and analytical techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro and fluoro-substituted phenyl groups) and sulfonamide NH (δ ~10 ppm, broad).
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
- X-ray Crystallography : Resolve bond lengths (e.g., S–N ~1.63 Å) and torsion angles to validate stereoelectronic effects. Use SHELXL for refinement .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay conditions or cellular models. Mitigate this by:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for enzyme inhibition studies) and normalize data to positive controls (e.g., doxorubicin for cytotoxicity ).
- Statistical Validation : Apply multivariate analysis (ANOVA with post-hoc tests) to account for batch effects.
- Mechanistic Profiling : Compare IC₅₀ values under varying pH/temperature to identify stability-dependent activity .
Advanced: What crystallographic strategies optimize structure determination for this compound?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
- Refinement : Employ SHELXL-2018 with full-matrix least-squares refinement. Prioritize hydrogen bonding (e.g., N–H···O interactions) for stabilizing the crystal lattice .
- Validation : Check ADPs (atomic displacement parameters) and R-factors (R₁ < 0.05 for high-resolution data) .
Advanced: How can structure-activity relationship (SAR) studies guide optimization for enzyme inhibition?
Methodological Answer:
- Substituent Screening : Replace the nitro group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity to hydrophobic enzyme pockets.
- Bioisosteric Replacement : Substitute the fluoro group with chloro or bromo to assess steric vs. electronic effects on IC₅₀ (e.g., 19 nM for 4-amino-N-[4-(2-fluoro-5-trifluoromethylphenyl)thiazol-2-yl]benzenesulfonamide ).
- Docking Simulations : Use AutoDock Vina to predict binding modes with target enzymes (e.g., kynurenine 3-hydroxylase) and validate with MD simulations .
Advanced: What computational methods predict solubility and stability in physiological buffers?
Methodological Answer:
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and hydrogen-bond count. Validate with experimental solubility data (e.g., HPLC-measured solubility in PBS ).
- Molecular Dynamics (MD) : Simulate solvation free energy in explicit water models (TIP3P) to assess aggregation propensity .
- pKa Prediction : Use MarvinSketch or ACD/Labs to estimate ionization states at physiological pH (7.4) and correlate with stability .
Basic: How do researchers assess stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
